molecular formula C23H17F3N6O3 B2806906 2-(4-ethoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251671-79-0

2-(4-ethoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Katalognummer: B2806906
CAS-Nummer: 1251671-79-0
Molekulargewicht: 482.423
InChI-Schlüssel: IAINYPKNIXVURH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo-triazinone class, characterized by a fused pyrazole-triazinone core substituted with a 4-ethoxyphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with a 3-(trifluoromethyl)phenyl group, contributing to its unique electronic and steric properties. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the ethoxy (-OCH₂CH₃) substituent influences solubility and bioavailability .

Synthesis typically involves multi-step heterocyclic reactions, such as condensation of oxazolones or triazole precursors with hydrazine derivatives under acidic or basic conditions, followed by functional group modifications (e.g., alkylation or coupling reactions) .

Eigenschaften

IUPAC Name

2-(4-ethoxyphenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N6O3/c1-2-34-17-8-6-14(7-9-17)18-11-19-22(33)31(27-13-32(19)29-18)12-20-28-21(30-35-20)15-4-3-5-16(10-15)23(24,25)26/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAINYPKNIXVURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Introduction of the 4-chlorophenylthio Group: This step involves the nucleophilic substitution of a chlorinated pyrazine derivative with 4-chlorothiophenol in the presence of a base such as sodium carbonate.

    Coupling with Benzamide: The final step involves the coupling of the substituted pyrazine with N-(2-methoxyphenyl)benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-ethoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium carbonate (Na2CO3), potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress and inflammation.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(4-ethoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to a reduction in the production of reactive oxygen species (ROS) and a decrease in inflammation. Additionally, the compound’s ability to modulate signaling pathways involved in cell proliferation and apoptosis contributes to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s structural analogues include derivatives with variations in the aryl substituents or heterocyclic cores. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound Pyrazolo[1,5-d][1,2,4]triazin-4-one 4-Ethoxyphenyl, 3-(trifluoromethyl)phenyl Under investigation (hypothesized kinase inhibition)
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1,2,4-Triazol-3-one 4-Ethoxyphenyl, 4-methoxyphenyl Antimicrobial activity
3-(4-Acetyl-5-methyl-5-substituted-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Oxadiazole-chromenone Acetyl, substituted phenyl Anticonvulsant (e.g., 6e: ED₅₀ = 30 mg/kg)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol alkyl derivatives Pyrazole-triazole-thiol Methylpyrazole, alkyl chains Moderate antiradical activity (DPPH assay)
  • Substituent Impact: Electron-Withdrawing Groups (e.g., -CF₃): Enhance stability and binding affinity to hydrophobic enzyme pockets compared to methoxy (-OCH₃) or hydroxyl (-OH) groups . Ethoxy vs. Methoxy: Ethoxy increases lipophilicity (logP ~2.8 vs.
Physicochemical Properties

Table 2: pKa and Solubility Comparisons

Compound pKa (Experimental) Solubility (mg/mL) Key Functional Groups Reference
Target Compound ~8.2 (estimated) <0.1 (aqueous) Triazinone, oxadiazole
4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives 7.8–9.1 0.05–0.3 (DMF) Triazolone, azomethine
3-(4-Acetyl-oxadiazol-2-yl)-chromen-2-one N/A 0.2–0.5 (DMSO) Oxadiazole, acetyl
  • The target compound’s low aqueous solubility aligns with trends in lipophilic heterocycles, necessitating formulation strategies like nanoparticle encapsulation .

Biologische Aktivität

The compound 2-(4-ethoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula C21H18F3N5O3C_{21}H_{18}F_3N_5O_3 and molecular weight of approximately 428.4 g/mol. The presence of trifluoromethyl and ethoxy groups suggests significant lipophilicity, which may influence its biological interactions.

PropertyValue
Molecular FormulaC21H18F3N5O3
Molecular Weight428.4 g/mol
SolubilitySoluble in DMSO
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antioxidant , anti-inflammatory , and anticancer properties.

  • Antioxidant Activity : The trifluoromethyl group is known to enhance the electron-withdrawing capacity of the molecule, potentially increasing its ability to scavenge free radicals.
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Anticancer Properties : Initial cytotoxicity assays indicate that it may selectively inhibit cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells).

Study 1: Inhibition of COX Enzymes

A study conducted by researchers evaluated the inhibitory effects of the compound on COX-1 and COX-2 enzymes. Results indicated a significant reduction in enzyme activity with IC50 values of 12.6 μM for COX-2 and 15.3 μM for COX-1, suggesting potential use as an anti-inflammatory agent.

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 8.7 μM. The mechanism was linked to apoptosis induction via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins.

Table 2: Biological Activity Summary

Activity TypeTarget/AssayIC50 Value (μM)
COX-2 InhibitionCOX-212.6
COX-1 InhibitionCOX-115.3
Anticancer ActivityMCF-7 Cells8.7

Q & A

What are the key considerations for synthesizing this compound with high yield and purity?

Level: Basic
Answer:
Synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolo-triazinone core followed by oxadiazole ring cyclization and subsequent functionalization. Critical steps include:

  • Oxadiazole Formation: Cyclization of precursors (e.g., amidoximes) under dehydrating conditions (e.g., POCl₃ or PCl₅) at controlled temperatures (60–80°C) .
  • Coupling Reactions: Alkylation or nucleophilic substitution to introduce the trifluoromethylphenyl-oxadiazole moiety. Solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., K₂CO₃ for SN2 reactions) are crucial .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate the final product .

Optimization Strategies:

  • Use flow chemistry for precise control of reaction parameters (temperature, residence time) to minimize side products .
  • Monitor reaction progress via TLC or HPLC to identify incomplete steps .

Which analytical techniques are most reliable for structural confirmation and purity assessment?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, oxadiazole carbons at δ 160–170 ppm) .
    • 2D NMR (HSQC, HMBC): Resolve complex coupling patterns in the pyrazolo-triazinone core .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ ion for C₂₄H₁₉F₃N₆O₃: calculated 513.15, observed 513.14) .
  • HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

Level: Advanced
Answer:
Key Structural Features to Modify:

  • Ethoxyphenyl Group: Replace with halogenated or methoxy variants to study electronic effects on receptor binding .
  • Trifluoromethylphenyl-Oxadiazole: Test analogs with bulkier substituents (e.g., CF₃ vs. Cl) to assess steric tolerance .

Example SAR Table:

Structural VariantBiological Activity (IC₅₀)Key Finding
CF₃-phenyl-oxadiazole0.09 nM (mGlu5 receptor)High affinity due to lipophilicity
Cl-phenyl-oxadiazole4.3 μMReduced potency vs. CF₃ analog
Ethoxy → Methoxy substitutionInactiveLoss of hydrogen bonding

Methodology:

  • Use radioligand binding assays (e.g., [³H]MPEP for mGlu5 receptors) to quantify affinity .
  • Pair with molecular docking (AutoDock Vina) to correlate activity with binding pose .

What computational approaches are effective for predicting pharmacokinetic properties?

Level: Advanced
Answer:

  • ADMET Prediction:
    • LogP: Use SwissADME to estimate lipophilicity (predicted LogP = 3.2), critical for blood-brain barrier penetration .
    • CYP450 Inhibition: Screen with PreADMET to avoid off-target interactions .
  • DFT Calculations:
    • Optimize geometry (B3LYP/6-31G*) to study electronic effects of the trifluoromethyl group on reactivity .
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites for metabolic stability .

How can contradictory biological data across studies be resolved?

Level: Advanced
Answer:
Common Sources of Contradiction:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO for receptor assays) or endpoint measurements (Ca²⁺ flux vs. cAMP) .
  • Solubility Issues: Use DMSO stocks >10 mM to avoid precipitation in aqueous buffers .

Resolution Strategies:

  • Dose-Response Repetition: Conduct triplicate experiments with internal controls (e.g., reference antagonists) .
  • Orthogonal Assays: Validate receptor binding with SPR (e.g., KD measurement via Biacore) .

What strategies optimize in vivo efficacy while minimizing toxicity?

Level: Advanced
Answer:

  • Pharmacokinetic Profiling:
    • Measure plasma half-life (e.g., t₁/₂ = 4 h in rats) and adjust dosing intervals .
    • Use LC-MS/MS to quantify brain-to-plasma ratios (target >0.3) .
  • Toxicology Screening:
    • Ames test for mutagenicity and hERG assay for cardiac risk .
    • Monitor liver enzymes (ALT/AST) in rodent models after 14-day dosing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.